molecular formula C9H13NOS B14682285 2-Cyclohexyl-1,2-thiazol-3(2H)-one CAS No. 26542-18-7

2-Cyclohexyl-1,2-thiazol-3(2H)-one

Cat. No.: B14682285
CAS No.: 26542-18-7
M. Wt: 183.27 g/mol
InChI Key: HHPJKICDWHTLAV-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,2-thiazol-3(2H)-one is a heterocyclic compound featuring a thiazole ring substituted with a cyclohexyl group at the N-2 position and a ketone at the 3-position.

Properties

CAS No.

26542-18-7

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-cyclohexyl-1,2-thiazol-3-one

InChI

InChI=1S/C9H13NOS/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

HHPJKICDWHTLAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with carbon disulfide and an α-haloketone under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar routes as in laboratory synthesis but optimized for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,2-thiazol-3(2H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their differentiating features are summarized below:

Compound Core Structure Substituents Key Applications
2-Cyclohexyl-1,2-thiazol-3(2H)-one Thiazol-3(2H)-one Cyclohexyl (N-2) Not explicitly reported (inferred: potential biocide/pharmaceutical uses)
CMIT (5-chloro-2-methyl-1,2-thiazol-3(2H)-one) Thiazol-3(2H)-one Chloro (C-5), methyl (N-2) Biocides in cosmetics/industrial products
MIT (2-methyl-1,2-thiazol-3(2H)-one) Thiazol-3(2H)-one Methyl (N-2) Biocides, often combined with CMIT
1,2-Benzisothiazol-3(2H)-one derivatives Benzisothiazol-3(2H)-one Variable alkyl chains (e.g., hexyl, octyl) Antimicrobial agents, corrosion inhibitors
5-Amino-1,2,4-thiadiazol-3-one Thiadiazol-3-one Amino (C-5), tetrahydrofuran (N-2) Synthetic intermediates, potential enzyme inhibitors

Structural Insights :

  • Benzisothiazolones exhibit enhanced aromaticity due to the fused benzene ring, improving stability and antimicrobial activity .
  • Thiadiazolones (e.g., 5-amino derivatives) feature a sulfur-rich core, which may enhance binding to metalloenzymes like carbonic anhydrase .

Key Findings :

  • CMIT/MIT’s chloro and methyl groups contribute to high reactivity but also toxicity, particularly in respiratory systems .
  • The cyclohexyl group may offer a balance between activity and safety by reducing volatility and metabolic degradation rates.

Physicochemical Properties

  • Lipophilicity : Cyclohexyl > octyl > chloro/methyl groups (CMIT/MIT), influencing logP and bioavailability.
  • Stability : Benzisothiazolones exhibit higher thermal and oxidative stability due to aromatic conjugation .

Biological Activity

2-Cyclohexyl-1,2-thiazol-3(2H)-one is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied due to their potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its structural features, particularly the thiazole ring. This ring can engage in hydrogen bonding and π-π interactions, which enhance the compound's binding affinity to specific biological targets such as enzymes and receptors. The cyclohexyl group contributes to the compound's hydrophobicity, influencing membrane permeability and overall bioavailability.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance:

  • Antibacterial Efficacy : Thiazole compounds exhibit activity against various bacterial strains, including resistant strains. A study indicated that derivatives with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.91 to 15.62 μg/mL .
  • Antifungal Properties : Some thiazole derivatives have been reported to be effective against fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values between 3.92–4.01 mM .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of thiazole compounds. For instance, a derivative of thiazole was tested against HEK-293T cell lines, revealing dose-dependent cytotoxic effects that warrant further investigation into its therapeutic index .

Case Studies

  • Inhibition of Beta-lactamases : Research has demonstrated that certain thiazole derivatives can inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. Specifically, compounds similar to this compound were found to effectively inhibit NDM-1 enzyme activity in vitro .
    CompoundInhibition Concentration (μM)
    Compound A10
    Compound B20
    This compound15
  • Anticancer Activity : The potential anticancer effects of thiazole derivatives are also noteworthy. A study highlighted that specific thiazole analogs demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their chemical structure. For example:

  • The presence of substituents on the thiazole ring can enhance or diminish biological activity.
  • Electron-withdrawing groups generally increase antimicrobial potency by enhancing the electron deficiency of the thiazole nitrogen atom .

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